

Application Notes and Protocols for Measuring LZTR1 Ubiquitin Ligase Activity

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Compound of Interest

Compound Name: LZTR1-KRAS modulator 1

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Introduction

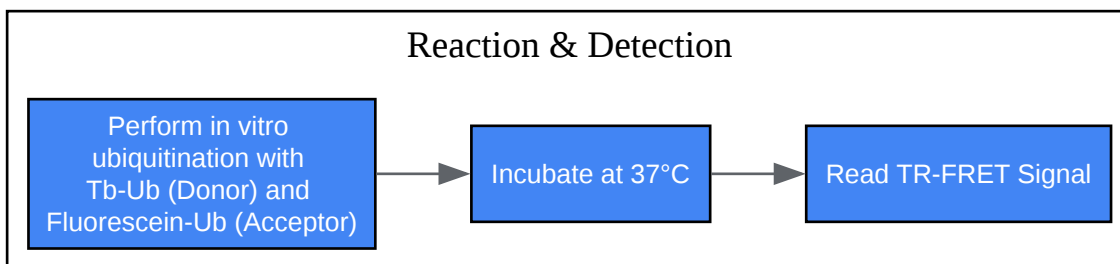
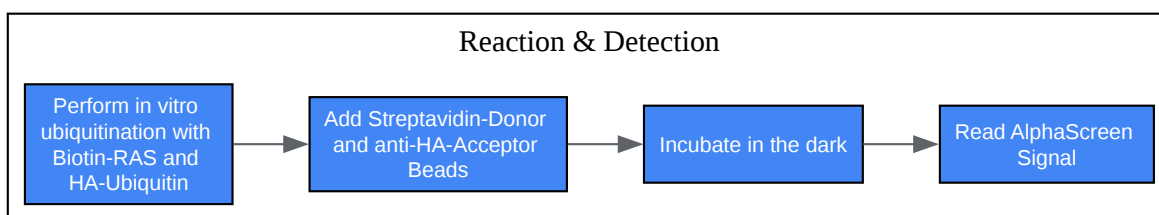
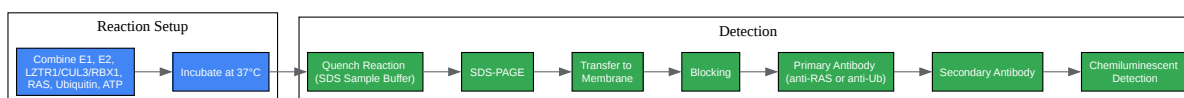
Leucine Zipper Like Post-Translational Regulator 1 (LZTR1) is a substrate-specific adaptor protein for the Cullin-3 (CUL3) RING E3 ubiquitin ligase complex.[1] This complex plays a critical role in cellular signaling by targeting proteins for ubiquitination and subsequent proteasomal degradation. A primary substrate of the LZTR1-CUL3 complex is the family of RAS GTPases, including KRAS, NRAS, and HRAS.[1] By mediating the ubiquitination of RAS, LZTR1 acts as a negative regulator of the RAS/MAPK signaling pathway.[2] Dysregulation of LZTR1 activity due to mutations is associated with several genetic disorders, including Noonan syndrome and schwannomatosis, as well as various cancers.

These application notes provide detailed protocols for biochemical assays designed to measure the ubiquitin ligase activity of the LZTR1-CUL3 complex. The assays described include traditional Western blot-based methods as well as high-throughput compatible formats such as AlphaLISA and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These tools are invaluable for basic research into LZTR1 function and for the discovery and characterization of potential therapeutic modulators.

Signaling Pathway and Ubiquitination Cascade

The LZTR1-CUL3 E3 ligase complex is a key regulator of the RAS/MAPK signaling pathway. Under normal physiological conditions, LZTR1 recognizes and binds to RAS proteins,

presenting them to the CUL3-RBX1 catalytic core for ubiquitination. This leads to the degradation of RAS, thereby downregulating downstream signaling.



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References

- 1. Mutations in LZTR1 drive human disease by dysregulating RAS ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]

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